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Compound of Interest

Compound Name: 3,5-Dibromosalicylaldehyde

Cat. No.: B1199182 Get Quote

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-
Dibromosalicylaldehyde (CAS No: 90-59-5), a key intermediate in the synthesis of various

Schiff bases, ligands, and biologically active compounds. This document is intended for

researchers, scientists, and professionals in drug development, offering a centralized resource

for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is crucial

for confirming the identity and purity of the compound in synthetic and analytical workflows.

Spectroscopic Data
The following sections summarize the key spectroscopic data for 3,5-
Dibromosalicylaldehyde. The data is presented in tabular format for clarity and ease of

comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 3,5-Dibromosalicylaldehyde provides information on the chemical

environment of the hydrogen atoms in the molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1199182?utm_src=pdf-interest
https://www.benchchem.com/product/b1199182?utm_src=pdf-body
https://www.benchchem.com/product/b1199182?utm_src=pdf-body
https://www.benchchem.com/product/b1199182?utm_src=pdf-body
https://www.benchchem.com/product/b1199182?utm_src=pdf-body
https://www.benchchem.com/product/b1199182?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

11.49 - 11.50 Singlet - -OH (hydroxyl proton)

9.81 Singlet -
-CHO (aldehyde

proton)

7.89 Doublet 2.3 Ar-H

7.66 Doublet 2.3 Ar-H

Solvent: CDCl₃. Spectrometer frequency: 89.56 MHz and 399.65 MHz.[1]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule.

Chemical Shift (δ) ppm Assignment

192.5 -CHO (aldehyde carbon)

159.2 C-OH (carbon attached to hydroxyl)

140.1 Ar-C

130.5 Ar-C

124.8 Ar-C-Br

115.6 Ar-C-Br

112.9 Ar-C

Solvent: CDCl₃.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 Broad O-H stretch (hydroxyl group)

~1660 Strong
C=O stretch (aldehyde

carbonyl)

~1570 Medium C=C stretch (aromatic ring)

~1250 Medium C-O stretch (phenol)

~860 Strong
C-H bend (aromatic, out-of-

plane)

~600-700 Medium-Strong C-Br stretch

Sample preparation: KBr wafer or ATR.[2]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

m/z Relative Intensity (%) Assignment

282 ~48 [M+4]⁺ (isotope peak with ²Br)

280 100
[M+2]⁺ (isotope peak with

¹Br⁸¹Br)

278 ~52 [M]⁺ (molecular ion with ²Br)

252 ~3.5 [M-CO]⁺

223 ~7.0 [M-CHO-Br]⁺

172 ~10.5 [M-2Br]⁺

143 ~9.7 [M-2Br-CHO]⁺

Ionization method: Electron Ionization (EI) at 75 eV.[1] The characteristic isotopic pattern of

bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is clearly visible in the mass spectrum, with
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prominent peaks at M, M+2, and M+4.[1]

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented above.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of 3,5-Dibromosalicylaldehyde.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a

clean, dry vial.

Filter the solution through a small plug of glass wool or a syringe filter directly into a 5 mm

NMR tube to remove any particulate matter.

Cap the NMR tube securely.

¹H and ¹³C NMR Acquisition:

The NMR spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.

The instrument is locked onto the deuterium signal of the CDCl₃ solvent.

Shimming is performed to optimize the magnetic field homogeneity.

For ¹H NMR, a standard single-pulse experiment is used. Key parameters include a 30-45°

pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a

good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum

to singlets for each carbon. A larger number of scans is required due to the lower natural

abundance of ¹³C.

Infrared (IR) Spectroscopy (ATR Method)
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Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

Record a background spectrum of the empty ATR crystal.

Place a small amount of the solid 3,5-Dibromosalicylaldehyde powder onto the ATR

crystal, ensuring complete coverage.

Apply pressure using the instrument's pressure clamp to ensure good contact between the

sample and the crystal.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4

cm⁻¹.

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (Electron Ionization)
A small amount of the solid sample is introduced into the mass spectrometer, typically via a

direct insertion probe.

The sample is heated to induce volatilization into the ion source, which is maintained under

high vacuum.

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70

eV), causing ionization and fragmentation.

The resulting positive ions are accelerated and separated based on their mass-to-charge

(m/z) ratio by a mass analyzer.

A detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound like 3,5-Dibromosalicylaldehyde.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 3,5-
Dibromosalicylaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1199182#spectroscopic-data-nmr-ir-mass-of-3-5-
dibromosalicylaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://pubs.aip.org/aip/jpr/article/51/3/031501/2846198/Protocol-for-Structure-Determination-of-Unknowns
https://www.benchchem.com/product/b1199182#spectroscopic-data-nmr-ir-mass-of-3-5-dibromosalicylaldehyde
https://www.benchchem.com/product/b1199182#spectroscopic-data-nmr-ir-mass-of-3-5-dibromosalicylaldehyde
https://www.benchchem.com/product/b1199182#spectroscopic-data-nmr-ir-mass-of-3-5-dibromosalicylaldehyde
https://www.benchchem.com/product/b1199182#spectroscopic-data-nmr-ir-mass-of-3-5-dibromosalicylaldehyde
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1199182?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

